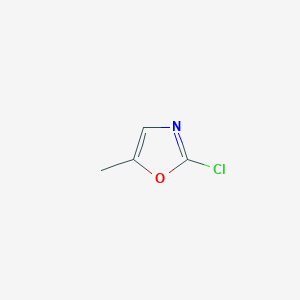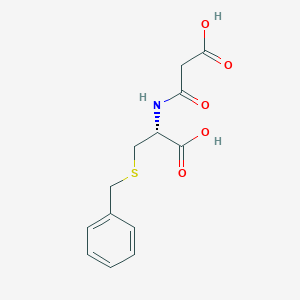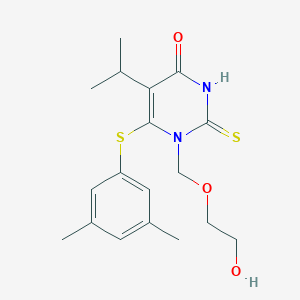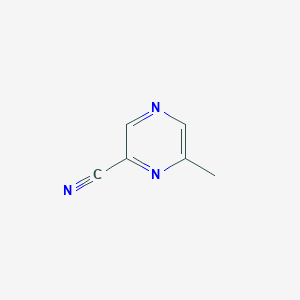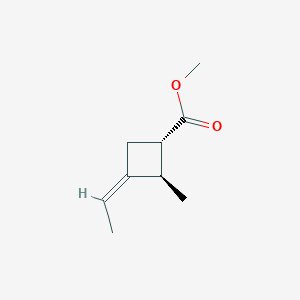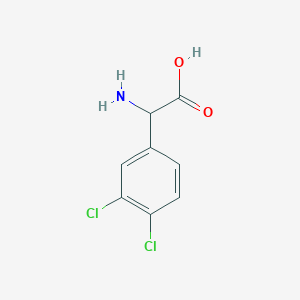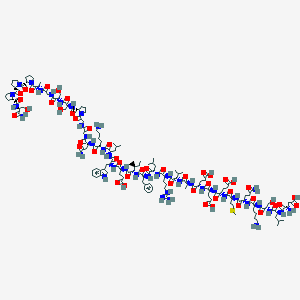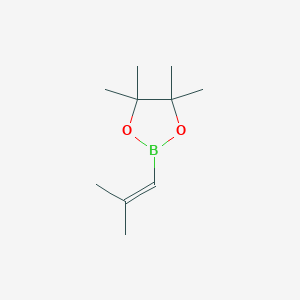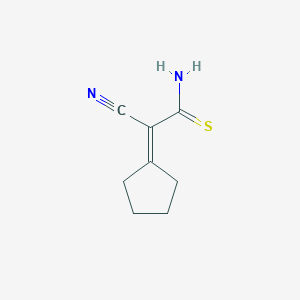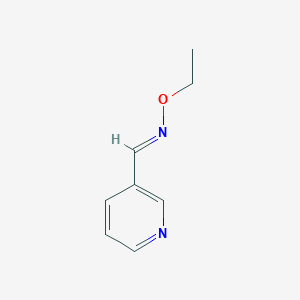
(E)-N-ethoxy-1-pyridin-3-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-ethoxy-1-pyridin-3-ylmethanimine, also known as EPIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPIM is a derivative of pyridine and is synthesized using a specific method.
Mécanisme D'action
(E)-N-ethoxy-1-pyridin-3-ylmethanimine binds to the α7 nicotinic acetylcholine receptor and blocks its activity. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. Blockade of this receptor by (E)-N-ethoxy-1-pyridin-3-ylmethanimine can lead to inhibition of downstream signaling pathways and modulation of various physiological processes.
Effets Biochimiques Et Physiologiques
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory in rodents, reduce inflammation and oxidative stress, and protect against neurodegeneration. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has several advantages for use in lab experiments. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor without affecting other receptors or signaling pathways. Additionally, (E)-N-ethoxy-1-pyridin-3-ylmethanimine has a high affinity for the receptor, which allows for low concentrations to be used in experiments. However, there are also limitations to its use. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may be influenced by factors such as age, gender, and genetic background, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on (E)-N-ethoxy-1-pyridin-3-ylmethanimine. One area of interest is the development of (E)-N-ethoxy-1-pyridin-3-ylmethanimine-based therapeutics for diseases associated with dysfunction of the α7 nicotinic acetylcholine receptor, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the mechanisms underlying (E)-N-ethoxy-1-pyridin-3-ylmethanimine's effects on cognitive function and memory, as well as its potential effects on other physiological processes such as inflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal conditions for administering (E)-N-ethoxy-1-pyridin-3-ylmethanimine in experimental settings and to better understand its limitations and potential side effects.
Méthodes De Synthèse
(E)-N-ethoxy-1-pyridin-3-ylmethanimine is synthesized using a reaction between 3-pyridinecarboxaldehyde and ethylamine. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting (E)-N-ethoxy-1-pyridin-3-ylmethanimine is a yellow crystalline solid that can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can be used to study the role of this receptor in these processes and to develop potential therapeutics for diseases associated with its dysfunction.
Propriétés
IUPAC Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVXWLTTPBQBS-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


